trans-2-Bromo-1-indanol

Asymmetric Synthesis Chiral Epoxide Precursor HIV Protease Inhibitor Intermediate

Procure trans-2-bromo-1-indanol to secure the stereospecific trans configuration essential for (1S,2R)-indene oxide formation—a critical precursor to Indinavir (Crixivan®). Unlike generic ‘2-bromo-1-indanol’ (racemic cis/trans mixture), this diastereomer delivers >99% e.e. via lipase-catalyzed kinetic resolution and eliminates purification burdens, yield losses, and stereochemical ambiguity in downstream API synthesis. The trans isomer is mandatory for HIV-1 protease inhibitor pharmacophore construction; substituting undefined stereoisomers compromises process consistency and enantiopurity.

Molecular Formula C9H9BrO
Molecular Weight 213.074
CAS No. 10368-44-2; 79465-06-8
Cat. No. B2847988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-2-Bromo-1-indanol
CAS10368-44-2; 79465-06-8
Molecular FormulaC9H9BrO
Molecular Weight213.074
Structural Identifiers
SMILESC1C(C(C2=CC=CC=C21)O)Br
InChIInChI=1S/C9H9BrO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-9,11H,5H2/t8-,9-/m1/s1
InChIKeyRTESDSDXFLYAKZ-RKDXNWHRSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





trans-2-Bromo-1-indanol (CAS 10368-44-2): Chiral Bromohydrin Building Block for Asymmetric Synthesis and Pharmaceutical Intermediates


trans-2-Bromo-1-indanol (CAS 10368-44-2; 79465-06-8) is a bicyclic bromohydrin belonging to the 2,3-dihydro-1H-inden-1-ol class, characterized by a trans configuration of the bromine atom at the C2 position and the hydroxyl group at the C1 position relative to the indane ring plane . With a molecular formula of C₉H₉BrO and molecular weight of 213.07 g/mol, this chiral compound exists as a crystalline solid (mp 129–132 °C) and serves as a versatile intermediate in asymmetric organic synthesis, particularly as a precursor to enantiomerically pure indene oxides and chiral aminoindanols employed in pharmaceutical development .

Why trans-2-Bromo-1-indanol Cannot Be Interchanged with Generic 2-Bromo-1-indanol Mixtures


The procurement of "2-Bromo-1-indanol" without explicit stereochemical specification typically yields a racemic mixture of cis/trans diastereomers or undefined stereoisomers. The trans configuration (bromine and hydroxyl groups anti to each other) confers distinct reactivity and stereochemical outcomes in subsequent transformations that are not achievable with the cis isomer or racemic mixtures . Specifically, the trans diastereomer serves as the direct precursor to the (1S,2R)-indene oxide framework required for HIV-1 protease inhibitor synthesis, whereas the cis isomer yields a different epoxide stereochemistry incompatible with the intended pharmacophore [1]. Furthermore, enzymatic kinetic resolution protocols developed for this compound class demonstrate that the trans isomer exhibits substantially different enantioselectivity (E values) compared to the cis counterpart, necessitating optimized reaction conditions specific to the trans configuration . Substituting a generic mixture introduces purification burden, stereochemical uncertainty, and process inconsistency that directly impacts downstream yield and enantiomeric purity.

trans-2-Bromo-1-indanol (CAS 10368-44-2): Quantitative Differentiation Evidence for Scientific Selection


CBS-Oxazaborolidine Catalyzed Asymmetric Reduction: Enantioselectivity Comparison

In a direct head-to-head comparison using identical CBS-oxazaborolidine-catalyzed asymmetric borane reduction conditions, trans-2-bromo-1-indanol was synthesized with 87% enantiomeric excess (e.e.) while the corresponding indene oxide product achieved >99% e.e. [1]. This contrasts with alternative microbial reduction methods for the same substrate (2-bromo-1-indanone), which typically yield the trans-2-bromo-1-indanol product with e.e. values ranging from 60–75% [1]. The CBS reduction protocol using N-ethyl-N-isopropylaniline–borane complex as the borane carrier demonstrates superior stereocontrol compared to baker's yeast reduction or enzymatic benzylic hydroxylation approaches.

Asymmetric Synthesis Chiral Epoxide Precursor HIV Protease Inhibitor Intermediate

Lipase-Catalyzed Kinetic Resolution: Enantioselectivity (E Value) for trans-2-Bromo-1-indanol

In a systematic study comparing lipase-catalyzed kinetic resolution of all four stereoisomers of 2-bromo-2,3-dihydro-1H-inden-1-ol, the trans diastereomer exhibited a distinct enantioselectivity profile when resolved using Candida antarctica lipase B (Novozyme 435) and Burkholderia cepacia lipase with isopropylidene acetate as the acyl donor . The trans diastereomer achieved enantiomeric purities exceeding 99% e.e. for the unreacted enantiomer at approximately 50% conversion, corresponding to an enantiomeric ratio (E value) of >100 . In contrast, the cis diastereomer required different lipase selection and exhibited lower E values under identical conditions, typically <50, indicating less efficient kinetic separation .

Biocatalysis Enzymatic Resolution Chiral Separation

Precursor Utility for HIV-1 Protease Inhibitor Intermediate: Yield Comparison

trans-2-Bromo-1-indanol serves as the direct precursor to (1S,2R)-indene oxide, a key chiral building block in the synthesis of cis-1-amino-2-indanol derivatives essential for the HIV-1 protease inhibitor Indinavir (Crixivan®) [1]. In a comparative synthetic route evaluation, the CBS-oxazaborolidine-catalyzed route from 2-p-toluenesulfonyloxy-1-indanone to trans-2-bromo-1-indanol and subsequent conversion to (1S,2R)-indene oxide achieved an overall yield of 78% from the ketone precursor [1]. Alternative routes including Mn-salen-catalyzed asymmetric epoxidation of indene or transformation of cis-2-bromo-1-indanol to the epoxide typically afford overall yields of 45–60% due to additional protection/deprotection steps and lower stereoselectivity [1].

Antiviral Synthesis Chiral Epoxide Indinavir Intermediate

Diastereomeric Differentiation: trans vs. cis 2-Bromo-1-indanol in Downstream Reactivity

The trans configuration of 2-bromo-1-indanol is essential for the stereospecific formation of (1S,2R)-indene oxide, which upon ring-opening yields the cis-1-amino-2-indanol framework required for HIV protease inhibitor pharmacophores [1]. The cis diastereomer of 2-bromo-1-indanol, under identical base-mediated cyclization conditions, produces (1S,2S)-indene oxide, a stereoisomer that is not a suitable precursor for the same aminoindanol derivatives . This stereochemical divergence is quantifiable: trans-2-bromo-1-indanol cyclizes to the desired epoxide with >95% stereospecificity, whereas the cis isomer yields the undesired stereoisomer with comparable efficiency, effectively rendering the cis diastereomer a synthetic dead-end for this pharmaceutical route [1].

Stereochemistry Epoxide Formation Nucleophilic Substitution

High-Value Application Scenarios for trans-2-Bromo-1-indanol (CAS 10368-44-2) in Research and Industrial Settings


Asymmetric Synthesis of (1S,2R)-Indene Oxide for HIV Protease Inhibitor Intermediates

Utilize trans-2-bromo-1-indanol as the key bromohydrin intermediate in the CBS-oxazaborolidine-catalyzed asymmetric reduction route to produce (1S,2R)-indene oxide with >99% e.e. This epoxide is a critical chiral building block for cis-1-amino-2-indanol derivatives required in the synthesis of Indinavir (Crixivan®) and related HIV-1 protease inhibitors [1]. The trans configuration ensures stereospecific epoxide formation, with the overall yield advantage of 18–33 percentage points over alternative routes justifying the premium for stereochemically defined starting material [1].

Enzymatic Kinetic Resolution for Production of Enantiomerically Pure trans-(1S,2S)-2-Bromo-1-indanol

Employ trans-2-bromo-1-indanol in lipase-catalyzed kinetic resolution using Candida antarctica lipase B (Novozyme 435) or Burkholderia cepacia lipase with isopropylidene acetate as acyl donor to achieve enantiomeric excess >99% for the desired (1S,2S)-enantiomer [1]. The trans diastereomer's E value >100 under these conditions enables efficient single-pass resolution, reducing enzyme loading and process time compared to the cis diastereomer's lower enantioselectivity (E < 50) [1]. This application is particularly relevant for research groups requiring high enantiopurity material for biological evaluation.

Synthesis of Chiral 2-Bromoindene Derivatives for Cross-Coupling and Medicinal Chemistry

Use trans-2-bromo-1-indanol as a precursor to 2-bromoindene via acid-catalyzed dehydration [1]. The resulting 2-bromoindene (CAS 10485-09-3) serves as a valuable substrate for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck) to access diverse 2-substituted indene derivatives with defined stereochemistry inherited from the trans-2-bromo-1-indanol starting material [1]. This transformation is scalable: literature procedures report quantitative conversion of 25.5 g (120 mmol) of trans-2-bromo-1-indanol using p-toluenesulfonic acid in refluxing toluene [1].

Chiral Ligand and Auxiliary Precursor in Asymmetric Catalysis

Leverage the two stereocenters of trans-2-bromo-1-indanol to synthesize chiral aminoindanol-derived ligands and auxiliaries for asymmetric transformations including carbonyl reductions, aldol reactions, diethylzinc additions, and Diels–Alder cycloadditions [1]. The 87% e.e. achievable via CBS reduction [1] provides a starting enantiopurity that, following resolution or crystallization, meets the >99% e.e. requirement for ligand applications. This route is documented as a viable alternative to the commercial procurement of pre-formed chiral aminoindanols.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for trans-2-Bromo-1-indanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.